methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate
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Overview
Description
Methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate is a synthetic organic compound. This molecule features a fluorinated indole structure, known for its potential pharmacological activities, which makes it relevant in various fields of research, particularly in medicinal chemistry.
Mechanism of Action
The indole nucleus is an important heterocyclic system that provides the skeleton to many biologically active compounds . It is also known as benzopyrrole and contains a benzenoid nucleus with 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate typically involves:
Starting Material: : 7-fluoroindole-2-carboxylic acid
Key Steps: : Esterification of the carboxylic acid, followed by a Knoevenagel condensation to introduce the 3-ylidene substituent.
Industrial Production Methods
In industrial settings, the production might leverage automated and scalable processes such as flow chemistry to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions:
Oxidation: : Can be oxidized to form various derivatives.
Reduction: : May involve reduction of the carbonyl group.
Substitution: : Halogen substitutions on the indole ring are possible.
Common Reagents and Conditions
Oxidizing Agents: : e.g., Potassium permanganate for oxidation.
Reducing Agents: : e.g., Lithium aluminum hydride for reduction.
Solvents: : Typically, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation Products: : Various oxidized indole derivatives.
Reduction Products: : Reduced forms of the carbonyl group, yielding alcohol derivatives.
Substitution Products: : Various halogen-substituted indole derivatives.
Scientific Research Applications
This compound is significant in:
Chemistry: : As a building block for complex organic synthesis.
Biology: : Studying enzyme interactions and metabolic pathways.
Medicine: : Potential pharmacological activity, particularly in the development of anti-inflammatory and anticancer agents.
Industry: : Intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
7-fluoro-2-oxoindoline-3-ylidene]acetate
Methyl indole-3-acetate
2-oxo-2,3-dihydro-1H-indole derivatives
Uniqueness
Fluorination: : The presence of the fluorine atom enhances metabolic stability and lipophilicity, making it a unique scaffold for drug design.
3-ylidene Substitution: : Offers a unique reactive site for further functionalization compared to similar indole derivatives.
Methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate stands out for its potential in synthetic applications and research, particularly in the realm of developing new therapeutic agents. What do you think about exploring more such compounds?
Properties
IUPAC Name |
methyl (2Z)-2-(7-fluoro-2-oxo-1H-indol-3-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-9(14)5-7-6-3-2-4-8(12)10(6)13-11(7)15/h2-5H,1H3,(H,13,15)/b7-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFIJWIQABPCLF-ALCCZGGFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C2=C(C(=CC=C2)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/C2=C(C(=CC=C2)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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